molecular formula C8H7N3O B1344975 4-(4H-1,2,4-triazol-4-yl)phenol CAS No. 98581-86-3

4-(4H-1,2,4-triazol-4-yl)phenol

Cat. No.: B1344975
CAS No.: 98581-86-3
M. Wt: 161.16 g/mol
InChI Key: RIBPDWQKLGLSLS-UHFFFAOYSA-N
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Description

4-(4H-1,2,4-triazol-4-yl)phenol is an organic compound that features a phenol group attached to a 1,2,4-triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The presence of both phenolic and triazole functionalities allows for diverse chemical reactivity and the formation of complex structures.

Scientific Research Applications

4-(4H-1,2,4-triazol-4-yl)phenol has a wide range of applications in scientific research:

Future Directions

The future research directions for “4-(4H-1,2,4-triazol-4-yl)phenol” could involve further exploration of its potential applications. For instance, coordination polymers based on this compound have shown promise in the detection of antibiotics and pesticides . Additionally, these polymers have demonstrated anti-tumor activity, suggesting potential applications in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized using formic acid to yield the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(4H-1,2,4-triazol-4-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydrotriazoles.

    Substitution: Ethers and esters.

Comparison with Similar Compounds

  • 4-(1H-1,2,4-triazol-1-yl)phenol
  • 4-(4H-1,2,4-triazol-3-yl)phenol
  • 4-(4H-1,2,3-triazol-4-yl)phenol

Uniqueness: 4-(4H-1,2,4-triazol-4-yl)phenol is unique due to the specific positioning of the triazole ring, which influences its reactivity and interaction with other molecules. This positioning allows for the formation of distinct coordination polymers and enhances its potential as a luminescent material .

Properties

IUPAC Name

4-(1,2,4-triazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-5-9-10-6-11/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBPDWQKLGLSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649436
Record name 4-(4H-1,2,4-Triazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98581-86-3
Record name 4-(4H-1,2,4-Triazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4H-1,2,4-Triazol-4-yl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-aminophenol (1 g, 9.16 mmol) and bisformyl hydrazine (888 mg, 10.08 mmol) were dissolved in a mixture of toluene (30 mL) and DMF (3 mL), followed by addition of pTSA (1.92 g, 10.08 mmol). The mixture was heated under reflux for 3 hours. Upon cooling, the mixture separated to two layers. The upper toluene layer was discarded. The lower dark DMF layer was directly purified by column chromatography using a 115 gram biotage silica gel cartridge eluting with 20-40 ethyl acetate/hexanes (gradient) to give the product as pale yellow solid. LRMS tale: 161.1; obs: 162.4 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
888 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.92 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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